Tris(dimethylamino)phosphine

Catalog No.
S702546
CAS No.
1608-26-0
M.F
C6H18N3P
M. Wt
163.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)phosphine

CAS Number

1608-26-0

Product Name

Tris(dimethylamino)phosphine

IUPAC Name

N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine

Molecular Formula

C6H18N3P

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3

InChI Key

XVDBWWRIXBMVJV-UHFFFAOYSA-N

SMILES

CN(C)P(N(C)C)N(C)C

Synonyms

Hexamethyl-phosphorous Triamide; N,N,N’,N’,N’’,N’’-Hexamethyl-phosphorous Triamide; Hexamethyltriaminophosphine; NSC 102707; Tris(dimethylamino)phosphine; Trisdimethylaminophosphorus;

Canonical SMILES

CN(C)P(N(C)C)N(C)C
  • Origin: Not naturally occurring, it is synthesized in laboratories.
  • Significance: Tris(dimethylamino)phosphine is a valuable reagent due to its unique combination of basic, nucleophilic, and Lewis basic properties.

Molecular Structure Analysis

  • Tris(dimethylamino)phosphine has a central phosphorus atom bonded to three dimethylamine (NMe2) groups in a trigonal pyramidal arrangement.
  • The steric bulk of the dimethylamine groups creates a crowded environment around the phosphorus atom, influencing its reactivity [].
  • The lone pairs on the nitrogen atoms contribute to the Lewis basicity of the molecule [].

Chemical Reactions Analysis

Tris(dimethylamino)phosphine participates in various reactions due to its diverse functionalities:

  • Nucleophilic Substitution: It acts as a nucleophile in reactions like the chloride substitution of hydroxy groups. For instance, it can convert RCl (alkyl chloride) to R-P(NMe2)3 (phosphonium salt).
R-Cl + P(NMe2)3 -> R-P(NMe2)3 + Cl-
  • Deoxygenation: Tris(dimethylamino)phosphine can deoxygenate carbonyl groups (C=O) in certain molecules. This property is utilized in the synthesis of 1,1′-dialkylisoindigo derivatives [].
  • Ligand Formation: Due to its Lewis basicity, it forms complexes with various metal centers, making it a useful ligand in organometallic chemistry.

Physical And Chemical Properties Analysis

  • Physical State: Colorless oil at room temperature.
  • Density: 0.898 g/cm3.
  • Molar Mass: 163.205 g/mol.
  • Boiling Point: 49 °C (120 °F) at 11 torr.
  • Solubility: Soluble in most organic solvents, but poorly soluble in water [].
  • Stability: Decomposes on exposure to air and moisture [].

Tris(dimethylamino)phosphine is a hazardous compound due to several factors:

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Flammable liquid with a low flash point [].
  • Reactivity: Can react violently with strong oxidizing agents and acids [].

Precautions

Always handle tris(dimethylamino)phosphine in a fume hood wearing appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator [].

Note:

  • The mechanism of action is not applicable to tris(dimethylamino)phosphine as it primarily functions as a reagent in chemical reactions.

Ligand in Metal Catalysis:

TMDP readily forms complexes with various transition metals due to its electron-donating ability through the nitrogen atoms. This makes it a valuable ligand in numerous catalytic processes, including:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction for forming carbon-carbon bonds between aryl or vinyl groups .
  • Wittig Reaction: A method for forming alkenes from carbonyl compounds using a phosphorus ylide, often generated with TMDP as a ligand .
  • Hydration of Nitriles to Amides: Ruthenium complexes containing TMDP can catalyze the conversion of nitriles to amides .

Reagent in Organic Synthesis:

TMDP's diverse properties make it a useful reagent in various organic reactions, such as:

  • Conversion of Hydroxyl Groups to Chlorides: When combined with carbon tetrachloride (CCl4), TMDP can convert alcohols to the corresponding chlorides .
  • Dehydration: TMDP can act as a dehydrating agent, removing water molecules from certain functional groups in organic compounds.
  • Deoxygenating Agent: In the presence of fullerene C60, TMDP can remove oxygen atoms from specific organic molecules, particularly α-dicarbonyl compounds .

Precursor for Other Phosphorus Compounds:

TMDP serves as a starting material for the synthesis of various phosphorus-containing molecules, including:

  • Hexamethylphosphoramide (HMPA): Reacting TMDP with oxygen yields HMPA, a commonly used solvent and Lewis base in organic chemistry .
  • Hexamethylthiophosphoramide (HMTA): Similar to HMPA, treating TMDP with sulfur forms HMTA, another valuable solvent and nucleophile .
  • Indium Phosphide (InP) Colloidal Quantum Dots: TMDP, along with indium chloride (InCl3), can be used to synthesize InP quantum dots, which have applications in optoelectronics and photovoltaics .

XLogP3

0.6

UNII

6072HG2UW4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H350 (10.42%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

1608-26-0

Wikipedia

Hexamethyltriaminophosphine

General Manufacturing Information

Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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